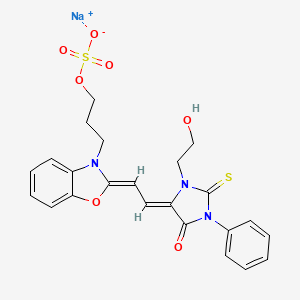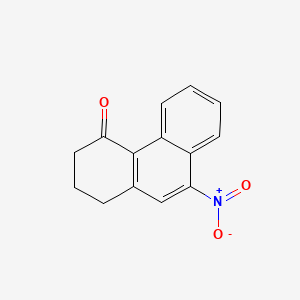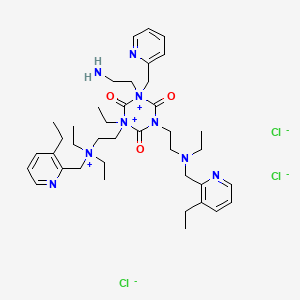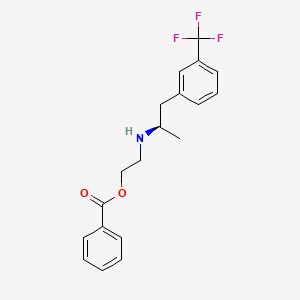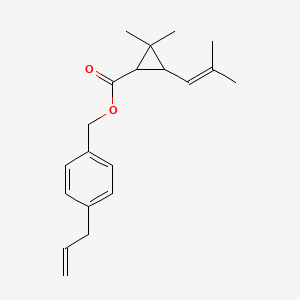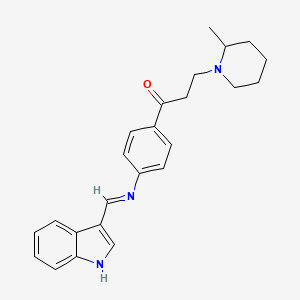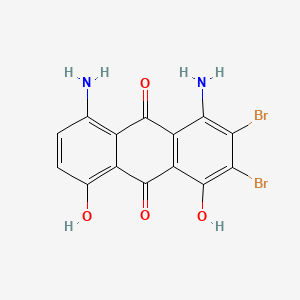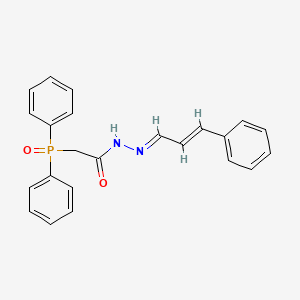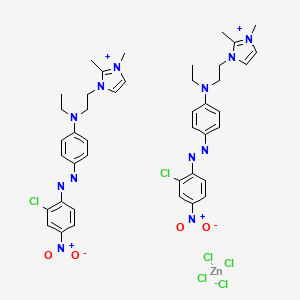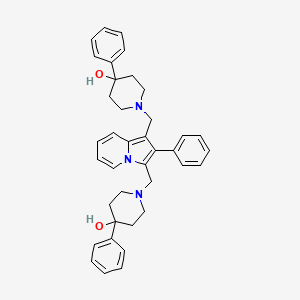
Hexanedioic acid, diethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, diethyl-, dimethyl ester is an organic compound with the molecular formula C12H22O4. It is a diester derivative of hexanedioic acid, commonly known as adipic acid. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanedioic acid, diethyl-, dimethyl ester can be synthesized through the esterification of hexanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid, ethanol, and methanol, are mixed in appropriate ratios and subjected to catalytic esterification. The reaction mixture is then purified through distillation to obtain the desired ester product.
Chemical Reactions Analysis
Types of Reactions: Hexanedioic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid and the corresponding alcohols (ethanol and methanol).
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Hexanedioic acid, ethanol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol and the corresponding alcohols.
Scientific Research Applications
Hexanedioic acid, diethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a component in pharmaceutical formulations.
Industry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexanedioic acid, diethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bonds can be hydrolyzed by esterases, releasing the corresponding alcohols and hexanedioic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Diethyl adipate: Another ester of hexanedioic acid, used as a plasticizer and solvent.
Dimethyl adipate: Similar to hexanedioic acid, diethyl-, dimethyl ester, but with two methyl ester groups instead of ethyl and methyl.
Uniqueness: this compound is unique due to its mixed ester groups (ethyl and methyl), which can impart different physical and chemical properties compared to diethyl adipate and dimethyl adipate. This uniqueness makes it suitable for specific applications where a balance of properties is required.
Properties
CAS No. |
72779-08-9 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
dimethyl (3S,4S)-3,4-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(7-11(13)15-3)10(6-2)8-12(14)16-4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
BRNIGUHHISONID-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)[C@@H](CC)CC(=O)OC |
Canonical SMILES |
CCC(CC(=O)OC)C(CC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



